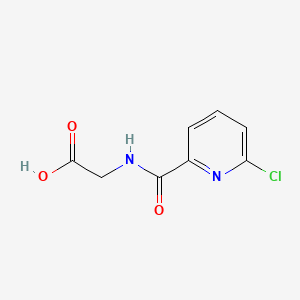
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide is an organic compound with the molecular formula C15H23N3O3S and a molecular weight of 325.426 g/mol . This compound is characterized by the presence of a sulfonamide group, a hydrazone linkage, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-ethylpentanal in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function . The compound’s effects are mediated through various biochemical pathways, including enzyme inhibition and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- N-(4-((2-(2,4-Dinitrophenyl)hydrazino)sulfonyl)phenyl)acetamide
- N-(4-((2-(4-Nitrobenzoyl)hydrazino)sulfonyl)phenyl)acetamide
- N-(4-((2-(4-Chlorophenyl)hydrazino)sulfonyl)phenyl)acetamide
Uniqueness
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide is unique due to its specific hydrazone linkage and the presence of an ethylpentylidene group. This structural feature imparts distinct chemical properties and biological activities compared to other similar compounds.
特性
CAS番号 |
5448-88-4 |
|---|---|
分子式 |
C15H23N3O3S |
分子量 |
325.4 g/mol |
IUPAC名 |
N-[4-[[(E)-heptan-3-ylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H23N3O3S/c1-4-6-7-13(5-2)17-18-22(20,21)15-10-8-14(9-11-15)16-12(3)19/h8-11,18H,4-7H2,1-3H3,(H,16,19)/b17-13+ |
InChIキー |
PRNMXEYCFGDZQY-GHRIWEEISA-N |
異性体SMILES |
CCCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/CC |
正規SMILES |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)











